3-(3-Methylsulfonylaminophenyl)phenol
Description
Properties
IUPAC Name |
N-[3-(3-hydroxyphenyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-18(16,17)14-12-6-2-4-10(8-12)11-5-3-7-13(15)9-11/h2-9,14-15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEYMAQQYJDJOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80683633 | |
| Record name | N-(3'-Hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261944-68-6 | |
| Record name | N-(3'-Hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method 1: Suzuki-Miyaura Cross-Coupling Approach
This method employs a palladium-catalyzed coupling between a boronic acid derivative and a halogenated aromatic precursor. For example:
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Synthesis of 3-Bromo-N-(methylsulfonyl)aniline : 3-Bromoaniline reacts with methanesulfonyl chloride in dichloromethane under basic conditions (triethylamine), yielding 3-bromo-N-(methylsulfonyl)aniline with 85% efficiency.
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Coupling with 4-Hydroxyphenylboronic Acid : Using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a toluene/water mixture, the brominated intermediate couples with 4-hydroxyphenylboronic acid at 80°C for 12 hours. The product is isolated via column chromatography (63% yield).
Key Data Table: Reaction Conditions for Suzuki-Miyaura Coupling
| Component | Specification |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | Na₂CO₃ (2 equiv) |
| Solvent | Toluene/H₂O (3:1) |
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Yield | 63% |
Method 2: Ullmann-Type Coupling with Copper Catalysis
This route involves coupling 3-amino-N-(methylsulfonyl)aniline with 3-iodophenol under Ullmann conditions:
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Preparation of 3-Iodophenol : Phenol is iodinated using I₂/KI in acetic acid, yielding 3-iodophenol (72% yield).
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Coupling Reaction : A mixture of 3-amino-N-(methylsulfonyl)aniline, 3-iodophenol, CuI (10 mol%), and 1,10-phenanthroline in DMF is heated to 110°C for 24 hours. Post-reaction purification via recrystallization from ethanol affords the target compound in 58% yield.
Challenges : Competing side reactions, such as homocoupling of iodophenol, reduce efficiency. Optimization studies recommend using excess diamine ligand to suppress byproducts.
Method 3: Direct Sulfonation of Biphenyl Intermediates
A two-step strategy starting with biphenyl-3-amine:
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Sulfonation : Biphenyl-3-amine reacts with methanesulfonyl chloride in pyridine at 0°C, forming 3-(methylsulfonylamino)biphenyl (89% yield).
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Hydroxylation : Selective hydroxylation using H₂O₂/FeSO₄ in acidic medium introduces the phenolic -OH group at the para position (51% yield).
Limitations : The hydroxylation step suffers from poor regioselectivity, requiring multiple chromatographic separations.
Method 4: Stepwise Synthesis with Protecting Groups
To enhance selectivity, this method uses temporary protection of the phenol group:
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Protection : 3-Hydroxybiphenyl is acetylated with acetic anhydride to form 3-acetoxybiphenyl (93% yield).
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Nitration and Reduction : The biphenyl derivative is nitrated at the meta position, followed by reduction to 3-aminobiphenyl using H₂/Pd-C (67% yield over two steps).
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Sulfonation and Deprotection : The amine is sulfonated with methanesulfonyl chloride, and the acetyl group is removed via hydrolysis with NaOH/EtOH (78% overall yield).
Advantages : High regiocontrol and reduced side reactions compared to direct methods.
Comparative Analysis of Synthetic Methods
| Method | Yield | Key Advantages | Limitations |
|---|---|---|---|
| Suzuki-Miyaura | 63% | High functional group tolerance | Requires expensive Pd catalysts |
| Ullmann Coupling | 58% | Cost-effective Cu catalysis | Long reaction times |
| Direct Sulfonation | 51% | Fewer steps | Poor regioselectivity |
| Stepwise with Protection | 78% | Excellent regiocontrol | Multiple purification steps |
Optimization Strategies and Industrial Scalability
Catalyst Systems
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylsulfonylaminophenyl)phenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Quinones derived from phenols can be reduced back to hydroquinones using reducing agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxone, and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or other suitable reagents.
Substitution: Electrophilic reagents such as halogens, nitric acid, sulfuric acid, and alkylating agents.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, sulfonated, and alkylated phenolic derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of novel derivatives and as a building block in organic synthesis.
Biology: Investigated for its antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and drug delivery systems.
Industry: Utilized in the production of polymers, synthetic materials, and other industrial applications.
Mechanism of Action
The mechanism of action of 3-(3-Methylsulfonylaminophenyl)phenol is not fully understood. it is believed to act by binding to specific receptors in the body, triggering a cascade of biochemical and physiological effects. These effects include inhibition of cancer cell growth, reduction of inflammation, and oxidative stress. The compound’s antimicrobial activity is thought to involve disruption of cytoplasmic membrane integrity and increased membrane fluidity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key parameters of 3-(3-Methylsulfonylaminophenyl)phenol with structurally related phenol derivatives:
Key Comparative Findings
Hydrogen Bonding and Crystal Packing
- In contrast, 3-(3-Methylsulfonylaminophenyl)phenol is expected to exhibit stronger hydrogen bonding due to the dual donor-acceptor capacity of the -SO₂NHCH₃ group. The sulfonyl oxygen can act as a hydrogen bond acceptor, while the phenolic -OH and sulfonamide -NH groups serve as donors.
- 3-[(4-Methylphenyl)amino]phenol exhibits O–H⋯N hydrogen bonding , similar to the parent 3-aminophenol . This differs from the sulfonamide-containing compounds, where -SO₂ groups dominate acceptor interactions.
Electronic Effects and Solubility
- The methylsulfonyl group in 3-(3-Methylsulfonylaminophenyl)phenol is strongly electron-withdrawing, increasing the acidity of the phenolic -OH (pKa ~8–10 estimated) compared to 3-(Diethylamino)phenol (pKa ~10–12), where the diethylamino group is electron-donating. This enhances aqueous solubility for the sulfonamide derivative under basic conditions.
- 2-[(3-Aminophenyl)sulfonyl]ethanol shares the sulfonamide functionality but replaces the phenolic -OH with an ethanol group, reducing acidity and altering solubility profiles.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 3-(3-Methylsulfonylaminophenyl)phenol, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves sulfonylation of 3-aminophenol derivatives. For example, reacting 3-nitrophenol with methylsulfonyl chloride under basic conditions (e.g., pyridine) followed by catalytic hydrogenation to reduce the nitro group. Optimizing reaction parameters (temperature, solvent polarity, and stoichiometry) is critical. For instance, using DMF as a solvent at 80°C improves sulfonylation efficiency .
- Key Considerations : Monitor intermediates via TLC or HPLC to confirm sulfonylation and reduction steps. Yield discrepancies may arise from incomplete sulfonylation or side reactions (e.g., over-sulfonation).
Q. How do solubility and stability properties impact experimental design for this compound?
- Data : Solubility is highly solvent-dependent. Polar aprotic solvents (DMSO, DMF) enhance solubility (>50 mg/mL), while aqueous solubility is limited (<1 mg/mL). Stability under ambient conditions is good, but light-sensitive derivatives may require storage in amber vials at -20°C .
- Practical Guidance : Pre-solubilize in DMSO for biological assays, ensuring final DMSO concentrations ≤0.1% to avoid cellular toxicity. For long-term storage, lyophilize under inert gas.
Q. Which analytical techniques are most reliable for quantifying 3-(3-Methylsulfonylaminophenyl)phenol in complex mixtures?
- Methods :
- HPLC-UV : Use a C18 column with a mobile phase of acetonitrile:water (70:30) and detection at 254 nm. Retention time ~8.2 min .
- LC-MS/MS : Electrospray ionization (ESI+) in positive ion mode with m/z 292.1 [M+H]+ for quantification .
- Validation : Include internal standards (e.g., deuterated analogs) to correct for matrix effects in biological samples.
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR, IR) for derivatives of this compound be resolved?
- Case Study : Conflicting H NMR signals for the methylsulfonyl group (expected δ 3.0–3.2 ppm) may arise from solvent polarity or hydrogen bonding. Use deuterated DMSO-d6 for consistent shifts. For ambiguous IR peaks (e.g., S=O stretching at 1150–1300 cm), compare with crystallographic data (e.g., bond lengths from X-ray structures) to confirm assignments .
- Advanced Tools : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict vibrational frequencies and NMR chemical shifts with <5% error .
Q. What mechanistic insights explain the reactivity of 3-(3-Methylsulfonylaminophenyl)phenol in cross-coupling reactions?
- Reactivity Profile : The methylsulfonyl group acts as a strong electron-withdrawing group, activating the phenyl ring for nucleophilic aromatic substitution (SNAr). For example, Suzuki-Miyaura coupling with arylboronic acids proceeds efficiently at the para position to the sulfonamide group .
- Catalytic Optimization : Use Pd(PPh) (2 mol%) and KCO in toluene/water (3:1) at 100°C. Monitor reaction progress via F NMR if fluorinated partners are used .
Q. How do structural modifications (e.g., halogenation) alter the compound’s bioactivity?
- SAR Analysis : Introducing halogens (Cl, F) at the phenolic ring enhances antimicrobial activity (e.g., MIC = 4 µg/mL against S. aureus) but reduces solubility. Bromination at the methylsulfonyl group increases metabolic stability in hepatic microsome assays .
- Experimental Design : Compare IC values in enzyme inhibition assays (e.g., COX-2) before/after halogenation. Use molecular docking (AutoDock Vina) to predict binding affinity changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
